N-{1-nitro-2-naphthyl}-4-methylbenzamide

Description

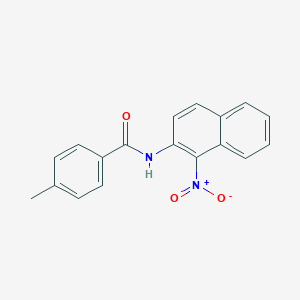

N-{1-nitro-2-naphthyl}-4-methylbenzamide is a benzamide derivative featuring a 4-methylbenzamide core linked to a 1-nitro-2-naphthyl substituent via an amide bond. The nitro group at the 1-position of the naphthyl ring introduces strong electron-withdrawing effects, while the 4-methyl group on the benzamide moiety contributes steric bulk and lipophilicity. While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous benzamide derivatives (e.g., 4-methylbenzamide-based structures) have been extensively studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

4-methyl-N-(1-nitronaphthalen-2-yl)benzamide |

InChI |

InChI=1S/C18H14N2O3/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20(22)23/h2-11H,1H3,(H,19,21) |

InChI Key |

QFYVOGJHEHLLDS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

| Compound Name | Substituents on Benzamide | Substituents on Amide-Linked Group | Key Properties |

|---|---|---|---|

| N-{1-nitro-2-naphthyl}-4-methylbenzamide | 4-methyl | 1-nitro-2-naphthyl | Electron-deficient, high polarity |

| 4-Bromo-N-(1-naphthyl)benzamide | 4-bromo | 1-naphthyl | Halogenated, moderate electron-withdraw |

| N-(tert-butyl)-4-methylbenzamide | 4-methyl | tert-butyl | Sterically bulky, lipophilic |

| N-(dibenzylcarbam-thioyl)-4-methylbenzamide | 4-methyl | dibenzylcarbam-thioyl | Metal-coordinating, antimicrobial |

The nitro group in this compound distinguishes it from halogenated analogs like 4-bromo-N-(1-naphthyl)benzamide (), which exhibit weaker electron-withdrawing effects.

Anticancer Potential

4-Methylbenzamide derivatives, such as those in , demonstrate kinase inhibitory activity against PDGFRα, Abl, and BRAF through ATP-competitive binding. The nitro group in this compound may enhance binding to kinases with polar active sites, though its larger substituent could reduce compatibility with sterically restricted pockets .

Antimicrobial Activity

N-(dibenzylcarbam-thioyl)-4-methylbenzamide () and its metal complexes show notable antifungal and antibacterial effects. The nitro group in the target compound may confer oxidative stress-mediated toxicity, akin to nitro-containing antibiotics, but its efficacy would depend on nitroreductase activation pathways .

Research Findings and Implications

- Steric Effects : The 1-nitro-2-naphthyl group may limit binding to compact targets compared to smaller substituents like tert-butyl ().

- Biological Compatibility : While nitro groups can improve target affinity, they may also increase metabolic instability or toxicity, as seen in nitroaromatic drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.